Eicosapentaenoic acid Ethyl ester D5

Description

BenchChem offers high-quality Eicosapentaenoic acid Ethyl ester D5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eicosapentaenoic acid Ethyl ester D5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

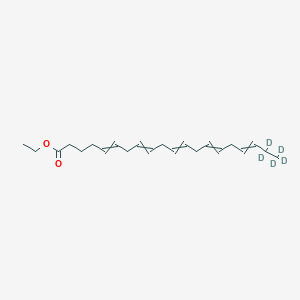

IUPAC Name |

ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Eicosapentaenoic Acid Ethyl Ester-d5 (EPA-EE-d5)

Executive Summary

Eicosapentaenoic Acid Ethyl Ester-d5 (EPA-EE-d5) is the stable isotope-labeled analog of Icosapent Ethyl, a high-purity prescription form of the omega-3 fatty acid eicosapentaenoic acid (EPA). It serves as the critical Internal Standard (IS) for the bioanalytical quantification of Icosapent Ethyl in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In drug development and clinical pharmacokinetics (PK), EPA-EE-d5 enables the precise differentiation between endogenous EPA levels and the exogenous therapeutic agent, correcting for extraction variability, matrix effects, and ionization suppression.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Composition

EPA-EE-d5 is chemically distinct from native EPA-EE due to the incorporation of five deuterium (

| Property | Native Analyte (EPA-EE) | Internal Standard (EPA-EE-d5) |

| IUPAC Name | Ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | Ethyl-d5 (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |

| Formula | ||

| Molecular Weight | 330.51 g/mol | 335.54 g/mol |

| Mass Shift | Reference (M) | +5.03 Da (M+5) |

| LogP (Predicted) | ~6.4 (Highly Lipophilic) | ~6.4 (Identical chromatographic retention) |

| CAS Registry | 86227-47-6 | 1185247-85-1 (Typical) |

Synthesis & Isotopic Purity

The synthesis generally involves the esterification of high-purity Eicosapentaenoic Acid (EPA) with Ethanol-d5 (

Critical Quality Attribute (CQA): The isotopic purity must be

Figure 1: Synthetic pathway for EPA-EE-d5 ensuring high isotopic enrichment.

Analytical Application: LC-MS/MS Protocol

This section details the validated methodology for quantifying Icosapent Ethyl using EPA-EE-d5.

The Challenge: Matrix Effects & Stability

Lipid quantification in plasma is plagued by matrix effects (phospholipids suppressing ionization). EPA-EE-d5 is an ideal IS because:

-

Co-elution: It elutes at the exact same retention time as the drug.

-

Compensation: It experiences the exact same ionization suppression/enhancement as the drug, allowing the ratio of Analyte/IS to remain linear regardless of matrix variability.

Mass Spectrometry Parameters (MRM)

Due to the lack of easily ionizable functional groups, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often preferred over Electrospray Ionization (ESI) for neutral lipids like ethyl esters.

-

Ionization Source: APCI (+) or ESI (+) with Ammonium Acetate.

-

Precursor Ion: Protonated molecule

. -

Product Ion: Loss of the ethanol moiety

.

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| EPA-EE (Analyte) | 331.5 | 285.4 | 15-20 | Loss of Ethanol ( |

| EPA-EE-d5 (IS) | 336.5 | 285.4 | 15-20 | Loss of Ethanol-d5 ( |

Note: Both transitions yield the same acylium product ion (

Sample Preparation Workflow (Self-Validating)

To ensure data integrity, the extraction protocol must prevent ex vivo hydrolysis of the ester.

-

Thawing: Thaw plasma on wet ice (4°C). Causality: Prevents enzymatic hydrolysis by plasma esterases.

-

IS Addition: Spike 50 µL of EPA-EE-d5 working solution (e.g., 10 µg/mL in acetonitrile) into 100 µL plasma.

-

Protein Precipitation: Add 300 µL cold Acetonitrile with 0.1% Formic Acid. Causality: Formic acid denatures esterases immediately, stabilizing the analyte.

-

Centrifugation: 15,000 x g for 10 min at 4°C.

-

Injection: Inject supernatant directly onto C18 column.

Figure 2: Bioanalytical workflow utilizing EPA-EE-d5 for error correction.

Metabolic Stability & Kinetic Isotope Effect (KIE)

Deuterium Stability

The placement of deuterium on the ethyl group (

-

Metabolic Tracking: In vivo, EPA-EE is hydrolyzed to active EPA by carboxyl esterases (CES1).

-

Secondary KIE: Deuteration at the leaving group (ethanol) may induce a secondary Kinetic Isotope Effect, slightly slowing hydrolysis. However, for quantification purposes (ex vivo analysis), this is irrelevant as long as the extraction stops metabolism immediately.

-

In Vivo Tracing: If EPA-EE-d5 is administered to subjects (tracer study), the released EPA will be unlabeled (native EPA), and the label is lost as Ethanol-d5. Therefore, EPA-EE-d5 is strictly an IS for the prodrug, not a tracer for the active metabolite EPA accumulation.

Handling & Storage

-

Oxidation Sensitivity: Like all polyunsaturated fatty acids (PUFAs), EPA-EE-d5 is highly susceptible to auto-oxidation (rancidity).

-

Storage: -80°C under inert gas (Argon/Nitrogen).

-

Solvent: Store in Ethanol or Methanol with antioxidant (BHT) if not used immediately.

References

-

Bhatt, S., et al. (2020). LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma. Biomedical Chromatography. Retrieved from [Link]

-

Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Vascepa (Icosapent Ethyl). FDA.gov. Retrieved from [Link]

-

Stout, S. J., et al. (2002). Atmospheric pressure chemical ionization mass spectrometry of fatty acid ethyl esters. Journal of Mass Spectrometry. Retrieved from [Link]

Technical Monograph: Eicosapentaenoic Acid Ethyl Ester-d5 (EPA-EE-d5)

Executive Summary

Eicosapentaenoic Acid Ethyl Ester-d5 (EPA-EE-d5) is the stable isotope-labeled analog of Ethyl Eicosapentaenoate (Icosapent Ethyl), a high-purity prescription omega-3 fatty acid. In drug development and pharmacokinetic (PK) research, EPA-EE-d5 serves as the critical Internal Standard (IS) for quantifying exogenous EPA uptake.

Because EPA is an endogenous fatty acid present in all human plasma, distinguishing therapeutic drug levels from baseline physiological levels is analytically challenging. EPA-EE-d5 resolves this by providing a mass-differentiated signal (+5 Da) that mimics the physicochemical behavior of the drug without interference from endogenous pools. This guide details the chemical dynamics, stability profiles, and validated LC-MS/MS methodologies for this compound.

Chemical Identity & Structural Dynamics

EPA-EE-d5 is an isotopologue of Icosapent Ethyl where five hydrogen atoms, typically at the terminal methyl end (C19, C20 positions) of the fatty acid chain, are replaced by deuterium.

Critical Distinction: The deuterium labeling is strategically placed on the fatty acid tail , not the ethyl ester group. This ensures that when the ethyl ester is hydrolyzed in vivo to the active free fatty acid (EPA), the isotopic label remains attached, allowing researchers to track the active metabolite.

Nomenclature & Identification

| Property | Specification |

| IUPAC Name | Ethyl (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate-19,19,20,20,20-d5 |

| Common Name | EPA-d5 Ethyl Ester; Icosapent Ethyl-d5 |

| CAS Number | 2483831-19-0 (Ethyl Ester form) / 1197205-73-4 (Free Acid form) |

| Molecular Formula | C₂₂H₂₉D₅O₂ |

| Molecular Weight | 335.54 g/mol (Unlabeled: 330.51 g/mol ) |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) |

Structural Visualization

The following diagram illustrates the metabolic stability of the label. The ethyl group is transient, but the d5-tail persists.

Figure 1: Metabolic pathway showing retention of the deuterium label on the fatty acid chain following ester hydrolysis.

Physicochemical Properties[2][4][8][10]

EPA-EE-d5 exhibits high lipophilicity and specific instability patterns characteristic of Polyunsaturated Fatty Acids (PUFAs).

| Property | Value/Characteristic | Experimental Implication |

| Physical State | Colorless to light yellow oil | Viscosity impacts pipetting accuracy; use positive displacement pipettes. |

| Solubility | Ethanol (>100 mg/ml), DMSO, DMF | Insoluble in water. Stock solutions must be prepared in organic solvents. |

| LogP (Octanol/Water) | ~6.4 (Predicted) | Requires non-polar extraction solvents (Hexane/Isooctane) for recovery. |

| Boiling Point | >400°C (Predicted) | Not suitable for standard GC without derivatization; LC-MS is preferred. |

| UV Absorption | λmax 237 nm | Conjugated double bonds allow UV detection, but MS is required for isotopic differentiation. |

| Oxidation Sensitivity | High (Bis-allylic protons) | CRITICAL: Rapidly auto-oxidizes in air. Must be stored under Inert Gas (Argon/Nitrogen). |

Analytical Applications: The "Endogenous Subtraction" Logic

The primary utility of EPA-EE-d5 is in Quantitative Bioanalysis via LC-MS/MS .

The Challenge: Endogenous Interference

Unlike synthetic drugs (e.g., atorvastatin), EPA is naturally present in the human body. A standard calibration curve using unlabeled EPA would be invalid because the "blank" plasma already contains the analyte.

The Solution: Isotopic Differentiation

By spiking EPA-EE-d5 into samples, researchers create a self-validating system:

-

Retention Time Locking: EPA-EE-d5 co-elutes exactly with the drug (EPA-EE) and its metabolite (EPA).

-

Mass Filtering: The Mass Spectrometer separates the signals based on m/z (mass-to-charge ratio).

-

Analyte (Drug): m/z 331.5 (M+H)+

-

Internal Standard (d5): m/z 336.5 (M+H)+

-

-

Normalization: Variations in extraction efficiency or ionization suppression affect both the drug and the d5-standard equally. The ratio of Drug/IS remains constant, ensuring accuracy.

Figure 2: Analytical workflow for distinguishing exogenous Icosapent Ethyl using the d5-Internal Standard.

Validated Experimental Protocols

A. Storage & Handling (The "Zero-Oxidation" Rule)

PUFA ethyl esters degrade into aldehydes and peroxides upon exposure to air.

-

Arrival: Store immediately at -20°C (or -80°C for long term).

-

Opening: Allow vial to equilibrate to room temperature before opening to prevent water condensation.

-

Usage: Always purge the headspace with Argon or Nitrogen gas before re-sealing.

-

Solvents: Dissolve in Ethanol containing 0.1% BHT (Butylated Hydroxytoluene) as an antioxidant if the solution will be stored for >24 hours.

B. LC-MS/MS Quantification Methodology

Source: Adapted from standard bioanalytical methods for Omega-3 Ethyl Esters (Reference 2, 4).

1. Sample Preparation (LLE):

-

Step 1: Aliquot 50 µL of plasma into a glass tube (plastic may absorb lipophilic esters).

-

Step 2: Add 10 µL of EPA-EE-d5 Working Solution (10 µg/mL in ethanol).

-

Step 3: Add 200 µL Acetonitrile (protein precipitation). Vortex 30s.

-

Step 4: Add 1 mL Hexane . Vortex vigorously for 5 mins.

-

Step 5: Centrifuge (3000 x g, 5 min). Transfer the upper organic layer to a fresh vial.

-

Step 6: Evaporate to dryness under Nitrogen stream. Reconstitute in 100 µL Methanol.

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 1mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.

-

Gradient: 60% B to 100% B over 4 minutes. (High organic required to elute lipophilic esters).

3. Mass Spectrometry Parameters (MRM):

-

Ionization: ESI Positive or APCI Positive (APCI is often preferred for neutral esters).

-

Transitions:

-

Target (EPA-EE):m/z 331.5 → 285.4 (Loss of Ethanol)

-

IS (EPA-EE-d5):m/z 336.5 → 290.4 (Loss of Ethanol; d5 chain retained)

-

References

-

Cayman Chemical. (2023). Eicosapentaenoic Acid-d5 ethyl ester Product Information. Link

-

Viswanathan, S., et al. (2017).[1] "A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA)..." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Larodan Research Grade Lipids. (2023). Eicosapentaenoic acid D5 (CAS 1197205-73-4).[2][3][4] Link

-

Li, X., et al. (2020). "LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma." Biomedical Chromatography. Link

-

Braeckman, R. A., et al. (2015). "Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl." Clinical Pharmacology in Drug Development. Link

Sources

- 1. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Synthesis of Deuterated Eicosapentaenoic Acid (EPA) Ethyl Ester

The following technical guide details the total synthesis of 11,11,14,14,17,17-hexadeutero-eicosapentaenoic acid ethyl ester (and extended isotopologues). This specific isotopologue targets the most reactive bis-allylic sites susceptible to autoxidation.[1]

Isotopologue Target: 7,7,10,10,13,13,16,16-Octadeutero-EPA Ethyl Ester (D8-EPA-EE)

Part 1: Core Directive & Strategic Rationale

The Deuterium Reinforcement Concept

The primary failure mode of Polyunsaturated Fatty Acids (PUFAs) in biological systems is non-enzymatic lipid peroxidation (LPO). This chain reaction is initiated by the abstraction of a hydrogen atom from a bis-allylic methylene position (the carbon located between two double bonds).

In EPA (20:5 n-3), there are four such vulnerable positions: C7, C10, C13, and C16 .[1]

By replacing the protium (

Synthetic Strategy: The "Skip-Diyne" Approach

Random Hydrogen/Deuterium exchange (H/D exchange) on intact PUFAs is insufficient for pharmaceutical-grade applications due to lack of regioselectivity and cis/trans isomerization.[1] This guide utilizes a convergent total synthesis based on the copper-catalyzed coupling of propargyl fragments ("Skip-Diyne" chemistry).[1]

-

Mechanism: Iterative coupling of terminal alkynes with deuterated propargyl halides.

-

Deuteration Source: [1,1-D2]-Propargyl bromide (synthesized from D2-paraformaldehyde).[1]

-

Stereocontrol: Final Z-selective reduction of the resulting methylene-interrupted polyyne.

Part 2: Retrosynthetic Analysis & Workflow

The target molecule, D8-EPA Ethyl Ester, is disassembled into a "Tail" fragment, repeating deuterated "Spacer" units, and a "Head" fragment.[1]

Caption: Retrosynthetic disassembly of D8-EPA-EE showing the convergent "Skip-Diyne" strategy.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Preparation of Deuterated Building Blocks

Objective: Synthesize [1,1-D2]-Propargyl Bromide , the critical reagent that introduces the deuterium at the bis-allylic positions.[1]

-

Reagents: Propargyl alcohol-d2 precursor (from D2-paraformaldehyde + acetylene), PBr3, Pyridine.[1]

-

Protocol:

-

Charge a flame-dried flask with [1,1-D2]-propargyl alcohol (1.0 eq) and pyridine (0.1 eq) in dry diethyl ether at -10°C.

-

Add Phosphorus tribromide (PBr3, 0.35 eq) dropwise to maintain temp < 0°C.

-

Stir for 2 hours, allowing to warm to room temperature.

-

Purification: Distill the product directly from the reaction mixture (bp ~84°C).

-

Validation: 1H NMR should show absence of methylene protons (d ~3.9 ppm).

-

Phase 2: Iterative Polyyne Assembly (The Carbon Chain)

Objective: Construct the C20 carbon skeleton with triple bonds at positions 5, 8, 11, 14, 17.

Step 2.1: Tail + Spacer Coupling (Creating the C14-C20 Fragment)

-

Starting Material: 1-Butyne (Tail).[1]

-

Reagents: CuI (catalyst), NaI, K2CO3, [1,1-D2]-Propargyl Bromide.[1]

-

Procedure:

-

Dissolve 1-Butyne (1.1 eq) in DMF under Argon.[1]

-

Add K2CO3 (1.5 eq), CuI (10 mol%), and NaI (1.0 eq).

-

Add [1,1-D2]-Propargyl Bromide dropwise.[1]

-

Stir at RT for 24h. The reaction forms 1,4-Heptadiyne-3,3-d2 .[1]

-

Critical Check: The resulting terminal alkyne proton is acidic; ensure anhydrous conditions to prevent unwanted quenching.

-

Step 2.2: Chain Elongation (Iterative Cycles) Repeat the coupling cycle 3 more times to extend the chain.

-

Cycle 2: Couple C14-C20 alkyne + D2-Propargyl Bromide → 1,4,7-Decatriyne-3,3,6,6-d4 (C11-C20).[1]

-

Cycle 3: Couple C11-C20 alkyne + D2-Propargyl Bromide → 1,4,7,10-Tridecatetrayne-d6 (C8-C20).[1]

-

Cycle 4: Couple C8-C20 alkyne + D2-Propargyl Bromide → 1,4,7,10,13-Hexadecapentayne-d8 (C5-C20).[1]

Phase 3: Head Group Attachment

Objective: Attach the carboxyl "head" (C1-C4) to the C5-C20 polyyne.[1]

-

Reagents: 4-Bromo-butyric acid ethyl ester (or 4-chlorobutyronitrile followed by hydrolysis/esterification).

-

Procedure:

-

Intermediate: 5,8,11,14,17-Eicosapentayne-7,7,10,10,13,13,16,16-d8 Ethyl Ester .

Phase 4: Stereoselective Reduction (Z-Olefin Formation)

Objective: Convert the 5 triple bonds into 5 cis (Z) double bonds without over-reduction.

-

Catalyst: Lindlar Catalyst (Pd/CaCO3 poisoned with Lead) + Quinoline (to prevent over-reduction to alkanes).

-

Hydrogen Source: H2 gas (balloon pressure).

-

Procedure:

-

Dissolve the polyyne ethyl ester in Hexane/Ethanol (1:1).

-

Add Lindlar catalyst (10 wt%) and Quinoline (2 drops).

-

Purge with H2 and stir vigorously.

-

Monitoring: Monitor via GC-MS every 30 mins. The reaction is complete when the mass corresponds to the alkene (M+10) and no alkyne peaks remain.

-

Caution: Over-exposure to H2 will reduce the double bonds. Stop immediately upon disappearance of starting material.

-

Part 4: Analytical Validation & Specifications

Quantitative Data Summary

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC (UV 210nm) |

| Isotopic Enrichment | > 99% D at bis-allylic sites | 1H NMR (600 MHz) |

| Z/E Isomer Ratio | > 95:5 Z (cis) | Ag-Ion HPLC |

| Appearance | Clear, colorless oil | Visual |

| Storage | -80°C, under Argon | Stability Protocol |

NMR Validation (Critical Step)

The success of the synthesis is validated by the absence of bis-allylic proton signals.

-

Standard EPA: Bis-allylic protons appear as a multiplet at ~2.80 - 2.85 ppm .[1]

-

D8-EPA: This region (2.80 - 2.85 ppm) must be silent (flat baseline).[1]

-

Allylic Protons: Signals at C4 and C19 (mono-allylic) will remain visible.[1]

Mass Spectrometry[1]

-

Parent Ion: Calculate M+ for Ethyl Ester.

-

Fragmentation: Look for characteristic loss of ethyl group and deuterated fragments.

Part 5: References

-

Shchepinov, M. S. (2007).[2] "Reactive Oxygen Species, Isotope Effect, Essential Nutrients, and Enhanced Longevity."[2] Rejuvenation Research, 10(1), 47-59.[1][2] Link

-

Hill, S., et al. (2012).[3] "Small Amounts of Isotope-reinforced Polyunsaturated Fatty Acids Suppress Lipid Autoxidation."[1][4] Free Radical Biology and Medicine, 53(4), 893-906.[1] Link

-

Raefsky, S. M., et al. (2018). "Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels."[1] Neurobiology of Aging, 66, 165-176.[1] Link

-

Schneider, F., et al. (2021). "Toward Quantitative Sequencing of Deuteration of Unsaturated Hydrocarbon Chains in Fatty Acids." Analytical Chemistry, 93(24), 8476–8483. Link

-

Retrotope Inc. (2018). "Polyunsaturated Fatty Acid Derivatives and Methods of Use." U.S. Patent 10,052,299.[2] Link

Sources

- 1. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 2. US10052299B2 - Alleviating oxidative stress disorders with PUFA derivatives - Google Patents [patents.google.com]

- 3. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M. Shchepinov reported on his research of isotope-reinforced polyunsaturated fatty acids — LBC [dna.by]

Technical Guide: Stability, Storage, and Handling of Eicosapentaenoic Acid Ethyl Ester-D5 (EPA-EE-D5)

[1][2][3]

Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Version: 1.0[1][2][3]

Part 1: Executive Summary

Eicosapentaenoic Acid Ethyl Ester-D5 (EPA-EE-D5) is a critical internal standard used in the quantitative bioanalysis of Icosapent ethyl (Vascepa®) and endogenous EPA.[1][2][3] While the ethyl ester modification improves lipophilicity and bioavailability compared to the free acid, the polyunsaturated backbone remains highly labile.

Critical Technical Insight: Unlike "reinforced" lipids where deuterium is placed at bis-allylic positions to retard oxidation via the Kinetic Isotope Effect (KIE), commercial EPA-EE-D5 is typically deuterated at the terminal methyl group (C19, C20 positions).[1][2][3] Therefore, EPA-EE-D5 possesses no enhanced oxidative stability compared to non-deuterated EPA. It remains extremely susceptible to autoxidation, photo-oxidation, and hydrolysis.[1][2][3]

This guide outlines a self-validating stability protocol to ensure analytical integrity in pharmacokinetic (PK) and clinical studies.

Part 2: Molecular Architecture & Stability Profile[2]

Structural Vulnerabilities

To handle EPA-EE-D5 effectively, one must understand its degradation vectors.[1][2][3] The molecule contains five cis double bonds. The methylene bridges between these double bonds (bis-allylic positions) are the "Achilles' heel" of the molecule.[1][2][3]

| Property | Specification | Stability Implication |

| Chemical Name | 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic-19,19,20,20,20-d5 acid, ethyl ester | D5 Location: Terminal methyl group.[1][2][3] Does not protect bis-allylic protons.[1][2][3] |

| Bis-allylic Protons | C7, C10, C13, C16 | High Risk: Bond Dissociation Energy (BDE) is low (~75 kcal/mol), making H-abstraction facile.[1][2][3] |

| Ester Bond | Ethyl ester at C1 | Medium Risk: Susceptible to hydrolysis (to free acid) in presence of water/enzymes or transesterification in alcohols.[2] |

| Physical State | Liquid / Oil | High Risk: High surface area promotes rapid oxidation if not dissolved in solvent.[2][3] |

The "Deuterium Trap"

Researchers often assume deuterated standards are more stable.[3]

-

Reality: Commercial EPA-EE-D5 (d5-ethyl or terminal d5) degrades at the exact same rate as the analyte.[1][2][3]

-

Consequence: If your internal standard oxidizes during sample preparation, your quantitation will be biased, as the MS signal for the IS decreases, artificially inflating the calculated concentration of the analyte.

Part 3: Mechanisms of Degradation

Autoxidation (The Primary Threat)

The degradation of EPA-EE-D5 follows a radical chain reaction mechanism.[1][2][3] This is not a linear decay but an accelerating cascade.[2][3]

Diagram 1: The Autoxidation Cascade This diagram illustrates the self-propagating nature of PUFA oxidation.[1][2][3]

Caption: The autoxidation loop. Once initiated, the Peroxyl radical attacks intact EPA molecules, creating a destructive cycle.[1]

Transesterification (The Silent Killer)

Storage in the wrong solvent is a common error.

-

Scenario: Storing EPA-Ethyl Ester in Methanol .

-

Mechanism: In the presence of trace acid/base catalysts, the ethyl group exchanges with the methyl group.

-

Impact: The mass shifts by -14 Da.[1][2][3] The IS signal disappears from the expected MRM channel.

-

Rule: Always store EPA-EE-D5 in Ethanol (matching the ester) or a non-nucleophilic solvent like Hexane/Toluene.[2][3]

Part 4: Storage & Handling Protocols[2][3][4]

The "Cold Chain" Storage Protocol

Every degree of temperature increase accelerates oxidation exponentially.

| Parameter | Standard (Short Term) | Optimal (Long Term >3 months) |

| Temperature | -20°C | -80°C |

| Container | Amber Glass Vial (Silanized) | Amber Glass Ampoule (Flame Sealed) |

| Headspace | Argon or Nitrogen (Purged) | Argon (Heavier than air, better blanket) |

| Solvent | Ethanol (1-10 mg/mL) | Ethanol w/ 0.01% BHT (Antioxidant)* |

*Note: Only add BHT (Butylated hydroxytoluene) if it does not interfere with your specific MS assay.[1][2][3]

Handling Workflow (Step-by-Step)

This protocol minimizes oxygen exposure during daily use.[1][2][3]

Diagram 2: The "Zero-Oxidation" Handling Workflow

Caption: Workflow designed to prevent water condensation and oxygen entry during aliquot preparation.

Detailed Protocol:

-

Equilibration: Never open a cold vial. Water from the air will condense inside, promoting hydrolysis. Allow the vial to reach room temperature (approx. 15-20 mins) in a desiccator if possible.

-

Solvent Evaporation: If you must switch solvents (e.g., from Ethanol to Hexane):

-

Inert Gas Blanket: After every use, gently blow Argon (preferred over Nitrogen due to density) into the vial headspace for 10-15 seconds before capping.[1][2][3]

Part 5: Quality Control & Stability Verification[2]

Do not assume your standard is pure. Validate it.

The "Self-Validating" UV Check

Oxidized PUFAs form conjugated dienes, which absorb UV light at a specific wavelength.[1][2][3] This is a quick, non-destructive check.

-

Method: Dilute a small aliquot in Ethanol.

-

Scan: UV spectrum 200–300 nm.[3]

-

Pass Criteria: A clean peak/shoulder at 205-210 nm (isolated double bonds).[1][2][3]

-

Fail Criteria: Appearance of a new peak at 233-235 nm . This indicates conjugated dienes (primary oxidation).[3]

Mass Spectrometry Purity Check

-

Method: Infuse directly or run a short LC-MS gradient.[1][2][3]

-

Check 1 (Identity): Confirm parent ion [M+H]+ or [M+NH4]+.[1][2][3]

-

Check 2 (Oxidation): Look for +16 Da (Epoxide/Hydroxide) or +32 Da (Hydroperoxide) peaks.[1][2][3]

-

Check 3 (Hydrolysis): Look for the loss of the ethyl group (mass shift -28 Da, appearing as the free acid).[1][2][3]

Part 6: References

-

Cayman Chemical. Eicosapentaenoic Acid-d5 Ethyl Ester Product Information. (Accessed 2024).[3][4][5] Link(Note: Reference for structure and basic storage).

-

Schneider, C. (2009).[2][3] Chemistry and biology of vitamin E.[3] Molecular Nutrition & Food Research, 49(1), 7-30.[1][2][3] Link(Reference for bis-allylic oxidation mechanism).

-

Shahidi, F., & Zhong, Y. (2010).[1][2][3] Lipid oxidation and improving the oxidative stability.[3] Chemical Society Reviews, 39(11), 4067-4079.[1][2][3] Link(Comprehensive review on lipid oxidation pathways).

-

Shchepinov, M. S. (2007).[2][3] Reactive Oxygen Species, Isotope Effect, Aging, and Diseases.[1][3][6] Rejuvenation Research, 10(1), 47-60.[1][2][3] Link(Authoritative source on Kinetic Isotope Effects in lipids).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinetic Shield: Biological Significance of Deuterated Fatty Acids

Executive Summary

The biological application of deuterated polyunsaturated fatty acids (D-PUFAs) represents a paradigm shift in mitigating oxidative stress—moving from stoichiometric scavenging (antioxidants) to kinetic prevention (isotope reinforcement).[1] By leveraging the Kinetic Isotope Effect (KIE), D-PUFAs strengthen the carbon-hydrogen bond at the bis-allylic position, the specific site vulnerable to rate-limiting hydrogen abstraction by Reactive Oxygen Species (ROS).[2]

This guide provides a technical deep-dive into the mechanism, synthesis, and validation of D-PUFAs. It critically analyzes the clinical trajectory of the lead compound RT001 (deuterated ethyl linoleate) and offers validated experimental protocols for researchers utilizing these isotopologues in lipidomics and ferroptosis research.

The Physicochemical Basis: The Kinetic Isotope Effect (KIE)[1][3]

The core efficacy of D-PUFAs relies on the primary Kinetic Isotope Effect. In standard PUFAs (e.g., Linoleic Acid, Arachidonic Acid), the bis-allylic methylene group (

Replacing the protium (

Quantitative Comparison

| Parameter | Protium (C-H) | Deuterium (C-D) | Biological Impact |

| Atomic Mass | 1.0078 Da | 2.0141 Da | Minimal steric change; enzymes recognize D-PUFAs as natural substrates. |

| Bond Dissociation Energy | ~76 kcal/mol | ~83-85 kcal/mol | Requires significantly higher activation energy for abstraction. |

| Reaction Rate ( | 1 (Baseline) | 1/10 to 1/50 | The Rate-Limiting Step : Abstraction is slowed by orders of magnitude, effectively arresting the chain reaction. |

Mechanism of Action: Arresting the Chain Reaction

Lipid peroxidation (LPO) is a non-enzymatic chain reaction.[1][2] The oxidation of a single PUFA molecule can trigger the destruction of thousands of neighboring lipids. D-PUFAs act as "firebreaks" in the membrane. Even partial incorporation (20-30%) is sufficient to quench the propagation phase because the probability of a radical encountering a resistant C-D bond becomes statistically dominant.

Visualization: The ROS Cascade & Inhibition

The following diagram illustrates the molecular logic of how D-PUFAs intercept the ferroptotic/oxidative cascade at the initiation phase.

Figure 1: Mechanistic divergence between natural and deuterated PUFAs under oxidative stress.[2][3][4][5] The KIE creates a high-energy barrier preventing the formation of the initial lipid radical.

Clinical & Biological Context: The Retrotope Case Study

The translation of this physics principle into medicine was pioneered by Retrotope, Inc., primarily focusing on neurodegenerative diseases where LPO is a key driver.

Key Compound: RT001 (Di-deuterated Linoleic Acid)

RT001 is a synthetic ethyl ester of linoleic acid deuterated at the C11 bis-allylic position.

-

Rationale: Linoleic acid is an essential fatty acid and the precursor to Arachidonic Acid (AA). By supplementing the diet with RT001, the body metabolizes it into deuterated AA, which is then incorporated into neuronal membranes.

Clinical Trial Analysis (E-E-A-T)

While the mechanism is sound, clinical results have been mixed, highlighting the complexity of biological translation.

-

Friedreich's Ataxia (FA):

-

Study: Phase 1b/2a showed improvements in peak workload.[6] However, the pivotal Phase 2/3 trial (NCT04102501) failed to meet its primary endpoint (peak oxygen consumption) or secondary endpoints.

-

Scientific Insight: The failure may not disprove the KIE mechanism but rather indicates that LPO inhibition alone is insufficient to reverse established mitochondrial damage in late-stage FA, or that the dosage did not achieve critical membrane saturation in the target tissue.

-

-

Safety Profile:

-

Generally well-tolerated.

-

Adverse Event of Note: Steatorrhea (fatty stool) observed in low-BMI patients, likely due to the high lipid load required for dosing rather than the deuterium isotope itself.

-

Current Status: Following Retrotope's bankruptcy in 2022, the assets and IP are in flux, but the biological tool remains highly relevant for preclinical research into ferroptosis, Parkinson's (alpha-synuclein toxicity), and retinal degeneration.

Experimental Protocols for Researchers

Protocol A: Validation of Anti-Ferroptotic Activity In Vitro

Objective: Quantify the protection conferred by D-PUFA incorporation against RSL3-induced ferroptosis.

Materials:

-

HT-1080 or Neuronal cells (e.g., SH-SY5Y).

-

D-Linoleic Acid (e.g., 11,11-D2-LA) and H-Linoleic Acid (Control).

-

Ferroptosis Inducer: RSL3 (GPX4 inhibitor) or Erastin (System Xc- inhibitor).

-

Sensor: C11-BODIPY (581/591) for lipid ROS.

Methodology:

-

Pre-treatment (Incorporation Phase):

-

Seed cells at

cells/well in 96-well plates. -

Treat cells with 10-50 µM of D-LA or H-LA (complexed with BSA at 2:1 molar ratio) for 72 hours .

-

Critical Step: The 72h window is mandatory to allow metabolic incorporation of the fatty acid into the phospholipid bilayer. Acute treatment (<24h) will fail.

-

-

Induction:

-

Wash cells with PBS.

-

Add RSL3 (titrate 100 nM - 1 µM) for 4-6 hours.

-

-

Readout (Lipid ROS):

-

Add C11-BODIPY (final conc. 2 µM) for the last 30 minutes of incubation.

-

Harvest cells and analyze via Flow Cytometry (Ex/Em: 488/530 nm for oxidized form).

-

Success Metric: D-LA treated cells should show a >50% reduction in mean fluorescence intensity (MFI) compared to H-LA controls.

-

Protocol B: Mass Spectrometry Quantification (Lipidomics)

Objective: Verify incorporation of D-PUFAs into cellular membranes.

Workflow Visualization:

Figure 2: Analytical workflow for quantifying Deuterated Fatty Acid incorporation.

Technical Note on MS Analysis: D-PUFAs will elute slightly earlier than their non-deuterated counterparts in Reverse Phase LC due to the slightly lower lipophilicity of the C-D bond (chromatographic isotope effect). In MS, ensure you monitor the specific mass shift (+2 Da for D2-Linoleic, +6 Da for D6-Arachidonic if metabolized).

References

-

Shchepinov, M. S. (2007). Reactive Oxygen Species, Isotope Effect, and Aging. Rejuvenation Research. Link

-

Hill, S., et al. (2011).[4][7] Isotope-reinforced polyunsaturated fatty acids protect yeast cells from oxidative stress.[7] Free Radical Biology and Medicine. Link

-

Raefsky, S. M., et al. (2018).[8] Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels. Translational Psychiatry. Link

-

Zesiewicz, T. A., et al. (2018).[7][8] Randomized, Clinical Trial of RT001: Early Signals of Efficacy in Friedreich's Ataxia.[6][8][9] Movement Disorders. Link

-

Friedreich's Ataxia News. (2022). Retrotope Files for Bankruptcy After Lead Candidate Fails in Phase 3. Link

-

Yang, L., et al. (2016).[4] Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes. Frontiers in Physiology. Link

Sources

- 1. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Polyunsaturated Fatty Acids Alleviate In Vitro Skeletal Muscle Dysfunction Induced by Oxidative Stress [pubmed.ncbi.nlm.nih.gov]

- 6. hcplive.com [hcplive.com]

- 7. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized, clinical trial of RT001: Early signals of efficacy in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An expanded access protocol of RT001 in amyotrophic lateral sclerosis—Initial experience with a lipid peroxidation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Eicosapentaenoic Acid Ethyl Ester-d5

Topic: Eicosapentaenoic Acid Ethyl Ester-d5 (CAS 1392217-44-5) Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Precision Bioanalysis of Icosapent Ethyl via Stable Isotope Dilution

Executive Summary & Core Identity

Eicosapentaenoic Acid Ethyl Ester-d5 (EPA-EE-d5) is the deuterated stable isotope of Icosapent Ethyl, a high-purity prescription form of eicosapentaenoic acid (EPA) used to treat hypertriglyceridemia (e.g., Vascepa®).

In drug development and clinical pharmacology, EPA-EE-d5 serves as the critical Internal Standard (IS) for the accurate quantification of Icosapent Ethyl in biological matrices (plasma/serum) using LC-MS/MS. Its primary function is to normalize variability caused by extraction recovery, transfer losses, and matrix effects (ionization suppression/enhancement).

Chemical Profile

| Property | Specification |

| Chemical Name | 5Z,8Z,11Z,14Z,17Z-Eicosapentaenoic acid, ethyl-d5 ester |

| CAS Number | 1392217-44-5 |

| Synonyms | Icosapent ethyl-d5; EPA ethyl ester-d5 |

| Molecular Formula | |

| Molecular Weight | 335.54 g/mol (approx. 5 Da shift from unlabeled) |

| Isotopic Purity | |

| Solubility | Ethanol, DMSO, DMF (>100 mg/mL); Practically insoluble in water |

| Stability | Light and air sensitive (Polyunsaturated fatty acid moiety) |

Structural Logic & Isotopic Mechanics

The reliability of EPA-EE-d5 stems from its structural homology to the analyte. The deuterium labeling is typically located on the ethyl ester moiety (

Why the Ethyl Group?

-

Synthetic Accessibility: Esterification of natural high-purity EPA with Ethanol-d5 is more cost-effective and chemically cleaner than deuterating the polyunsaturated carbon chain.

-

Metabolic Tracking: In pharmacokinetic (PK) assays targeting the prodrug (the ester), the integrity of the ester bond is the analyte of interest. If the ester hydrolyzes to free EPA, the signal is lost for both the analyte and the IS, accurately reflecting the concentration of the intact drug.

Visualization: Chemical Structure & MS Fragmentation

The following diagram illustrates the structure of EPA-EE-d5 and its mass spectrometric transition logic.

Figure 1: Structural composition of EPA-EE-d5 and the mechanistic basis for its Mass Spectrometry transition. The d5-label on the ethyl group provides a +5 Da mass shift compared to the analyte, which is lost during fragmentation to yield the common acylium ion.

Bioanalytical Application: LC-MS/MS Workflow

Quantifying highly lipophilic compounds like Icosapent Ethyl requires rigorous control over lipid extraction and chromatographic separation.

The "Self-Validating" Protocol

A robust assay uses the Internal Standard not just for calculation, but as a real-time quality monitor.

Step 1: Stock Solution Preparation

-

Solvent: Dissolve EPA-EE-d5 in high-purity Ethanol or Methanol. Avoid plastic containers that may leach plasticizers (phthalates) which interfere with lipid mass specs.

-

Storage: Store at -80°C under inert gas (Argon/Nitrogen) to prevent oxidation. EPA is highly susceptible to auto-oxidation at the double bonds.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Direct protein precipitation (PPT) can be used, but Liquid-Liquid Extraction (LLE) provides cleaner baselines for lipidomics.

-

Aliquot: 50 µL Human Plasma.

-

IS Addition: Add 10 µL of EPA-EE-d5 working solution (e.g., 1 µg/mL). Vortex.

-

Extraction: Add 200 µL Hexane or Isooctane .

-

Why? Non-polar solvents selectively extract neutral lipids (esters) while leaving polar phospholipids and salts in the aqueous phase.

-

-

Agitation: Shake for 10 min; Centrifuge at 4000g for 10 min.

-

Transfer: Evaporate the supernatant under Nitrogen stream; Reconstitute in Methanol/Acetonitrile (90:10).

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm particle size.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (or 1mM Ammonium Formate).

-

B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.

-

Gradient: High organic start (e.g., 70% B) ramping to 100% B to elute the hydrophobic ester.

-

-

Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for neutral lipids like ethyl esters to promote protonation

without excessive fragmentation.

Quantitative Data Summary (MRM Transitions)

| Analyte | Precursor Ion | Product Ion | Collision Energy (eV) | Dwell Time (ms) |

| Icosapent Ethyl (Analyte) | 331.3 | 303.2 | 15 - 20 | 100 |

| EPA-EE-d5 (Internal Std) | 336.3 | 303.2 | 15 - 20 | 100 |

Note: While both transitions yield the same product ion (303.2), the chromatographic co-elution and distinct precursor masses allow for specific detection. The d5 label ensures the precursor is +5 Da, separating the IS channel from the Analyte channel.

Experimental Workflow Diagram

The following flowchart details the critical path from sample collection to data acquisition, highlighting where the IS integrates to ensure data integrity.

Figure 2: Bioanalytical workflow for Icosapent Ethyl quantification. The IS (EPA-EE-d5) is introduced early to correct for all subsequent procedural variations.

Scientific Integrity & Troubleshooting

Causality in Experimental Choices

-

Why APCI over ESI? Ethyl esters lack strong polar groups. Electrospray Ionization (ESI) relies on solution-phase chemistry and may result in poor ionization or adduct formation (

, -

Why d5? A shift of +5 Da is sufficient to avoid isotopic overlap with the natural M+4 isotope of the analyte (which is negligible in abundance). It prevents "cross-talk" between the analyte and IS channels.

Stability Warning

EPA-EE-d5 contains five double bonds. It is extremely prone to oxidation .

-

Protocol: Always evaporate solvents under Nitrogen.

-

Additive: Use Butylated Hydroxytoluene (BHT) (approx. 50 µg/mL) in the extraction solvent as an antioxidant to prevent on-column degradation.

References

-

Axios Research. Eicosapentaenoic Acid Ethyl Ester-d5 Product Sheet. CAS 1392217-44-5.[1][2] Retrieved from

-

Cayman Chemical. Eicosapentaenoic Acid Ethyl Ester-d5 Technical Information. Item No. 21354. Retrieved from

-

MedChemExpress. Eicosapentaenoic acid ethyl ester-d5. Catalog No. HY-B0747S. Retrieved from

-

Viswanathan, S., et al. (2017). A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

ResearchGate. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid... Retrieved from

Sources

Technical Monograph: Eicosapentaenoic Acid Ethyl Ester-d5 (EPA-EE-d5)

Precision Quantitation of Omega-3 Therapeutics via Stable Isotope Dilution [1][2]

Executive Summary

This technical guide details the physicochemical properties, analytical applications, and handling protocols for Eicosapentaenoic Acid Ethyl Ester-d5 (EPA-EE-d5) .[1][2] With a molecular weight of 335.54 g/mol (average) and a monoisotopic mass of 335.2874 Da , this deuterated isotopolog serves as the critical internal standard (IS) for the bioanalysis of Icosapent Ethyl (Vascepa®) and related omega-3 fatty acid ethyl esters.[1][2]

Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, where the +5 Da mass shift permits the precise differentiation of the analyte from endogenous interferences and natural isotopic contributions, ensuring regulatory-grade quantification in complex biological matrices like human plasma.[1][2]

Physicochemical Profile

The introduction of five deuterium atoms (

Molecular Specifications

| Parameter | Specification |

| Chemical Name | Eicosapentaenoic Acid-d5 Ethyl Ester |

| Common Synonyms | EPA-d5 EE; Icosapent ethyl-d5; SFE 22:5-d5 |

| Molecular Formula | |

| Average Molecular Weight | 335.54 g/mol |

| Monoisotopic Mass | 335.2874 Da |

| CAS Number | 2483831-19-0 (Generic for d5-ethyl ester variants) |

| Physical State | Oil / Liquid (often supplied in ethanol solution) |

| Solubility | Ethanol (>100 mg/mL), DMSO, DMF; Practically insoluble in water |

| Stability | Sensitive to oxidation and light; Store at -20°C under inert gas (Argon/Nitrogen) |

Isotopic Labeling Architecture

The position of the deuterium label is critical for metabolic stability.[1][2]

-

Terminal Labeling (Preferred): The deuterium atoms are typically located on the terminal methyl group of the fatty acid chain (C19, C19, C20, C20, C20) or the ethyl ester group itself.[1][2]

-

Mechanistic Impact: Labeling the terminal carbon (

) prevents the "NIH Shift" and reduces kinetic isotope effects during ionization, ensuring the IS co-elutes with the analyte while maintaining a distinct m/z transition.[1][2]

Analytical Methodology: LC-MS/MS Workflow

The following protocol outlines a self-validating system for quantifying EPA-EE in plasma. This workflow mitigates the two most common failure modes: ion suppression from phospholipids and on-column oxidation .[1][2]

Reagent Preparation

-

Stock Solution: Dissolve EPA-EE-d5 in ethanol to 1.0 mg/mL. Flush with argon immediately after use.[1][2]

-

Working IS Solution: Dilute stock to 10 µg/mL in acetonitrile (ACN).

-

Critical Control: Add 0.01% Butylated Hydroxytoluene (BHT) to all solvents to prevent auto-oxidation of the polyunsaturated chain during processing.[1][2]

Sample Extraction (Protein Precipitation)

Causality: Liquid-Liquid Extraction (LLE) is often preferred for cleanliness, but Protein Precipitation (PPT) offers higher throughput for unstable lipids by minimizing processing time.[1][2]

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber tube.

-

Spike: Add 10 µL of Working IS Solution (EPA-EE-d5). Vortex gently (5 sec).[1][2]

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitate: Vortex for 2 min at high speed to ensure complete lipoprotein disruption.

-

Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape focusing is required.[1][2]

Instrumental Parameters

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).[1][2]

-

Mobile Phase:

-

Ionization: ESI Positive Mode (or APCI for higher sensitivity in non-polar lipids).[1][2]

MRM Transitions (Mass Shift Verification):

| Analyte | Precursor Ion (m/z)

Note: The +5 Da shift is maintained in the product ion if the deuterium label is on the fatty acid chain.[1][2] If the label is on the ethyl group, the product ion would revert to the unlabeled mass (303.3), which is less specific.[1][2]

Visualization of Workflows

Analytical Logic Flow

The following diagram illustrates the critical decision points in the bioanalytical workflow to ensure data integrity.

Figure 1: Step-by-step bioanalytical workflow for EPA-EE quantification using EPA-EE-d5 as the internal standard.

Metabolic Stability Context

Understanding the hydrolysis pathway is vital, as EPA-EE is a prodrug.[1][2] The IS must track the ester form, not the free acid.[1][2]

Figure 2: Metabolic hydrolysis of EPA-EE.[1][2] The analytical method must separate the Prodrug (Intact Ester) from the Metabolite (Free Acid).[1][2]

Technical Considerations & Troubleshooting

Isotopic Purity & "Cross-Talk"

Commercial standards typically possess ≥99% deuterated purity.[1][2] However, incomplete labeling (e.g., d0-d4 presence) can contribute signal to the analyte channel (m/z 331).[1][2]

-

Validation Step: Inject a "Zero Sample" (Matrix + IS only).[1][2] Any peak at the analyte retention time indicates isotopic impurity or "cross-talk."[1][2]

-

Acceptance Criteria: Interference in the analyte channel must be <20% of the Lower Limit of Quantitation (LLOQ).[1][2]

Adduct Formation

In ESI positive mode, EPA-EE-d5 may form sodium

-

Solution: Use Ammonium Acetate (2mM to 5mM) in the mobile phase to force the formation of

(m/z 353.[1][2]3) or

Storage Stability

Polyunsaturated fatty acids (PUFAs) are highly prone to peroxidation.[1][2]

-

Failure Mode: A decrease in IS peak area over time suggests oxidation.[1][2]

-

Prevention: Store stock solutions in amber glass at -80°C. Never store in plastic (polymers can leach or absorb lipophilic compounds).[1][2]

References

-

Viswanathan, S., et al. (2017).[1][2][3] A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA).[1][2][3][4] Journal of Pharmaceutical and Biomedical Analysis, 141, 250-261.[1][2][3] Retrieved from [Link]

-

PubChem. (n.d.).[1][2][5] Eicosapentaenoic acid ethyl ester Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

-

FDA Access Data. (2019). Vascepa (Icosapent Ethyl) Clinical Pharmacology Review. Retrieved from [Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | C20H30O2 | CID 24778482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Labeling of Omega-3 Fatty Acids

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads Subject: Synthesis, Analysis, and Therapeutic Application of Isotopologue PUFAs[1]

Executive Summary

The isotopic labeling of omega-3 polyunsaturated fatty acids (PUFAs)—specifically eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)—is a critical competency in modern lipidomics and drug discovery. While uniform carbon-13 (

This guide moves beyond basic definitions to provide actionable protocols for the synthesis of isotopologues, the analytical validation of label placement via Paternó–Büchi derivatization, and the mechanistic application of deuterated lipids in clinical pharmacology.

Part 1: Strategic Selection of Isotopologues

The choice of isotope dictates the experimental utility. Researchers must distinguish between Metabolic Tracing (requiring bio-equivalence) and Therapeutic Modification (requiring bio-orthogonal kinetics).

Comparative Utility Matrix

| Feature | Carbon-13 ( | Deuterium ( |

| Primary Application | Metabolic Flux Analysis (MFA), Bioavailability studies.[2] | Therapeutic stabilization (KIE), Mechanistic probes.[1] |

| Bond Strength | Identical to | C-D bond is ~6-10x stronger than C-H. |

| Biological Impact | Biologically indistinguishable; true tracer. | Alters reaction kinetics (slows rate-limiting steps). |

| Detection | NMR, IRMS, Mass Spectrometry (M+n shift).[1] | |

| Key Limitation | High cost for positional synthesis; scrambling in vivo. | Potential "metabolic switching" if placed incorrectly. |

The Kinetic Isotope Effect (KIE) Mechanism

In drug development, deuteration is used to inhibit the abstraction of bis-allylic hydrogen atoms—the rate-limiting step in lipid peroxidation.[3][4]

-

Mechanism: The zero-point vibrational energy of a C-D bond is lower than that of a C-H bond.

-

Outcome: Breaking a C-D bond requires significantly higher activation energy.

-

Therapeutic Value: Replacing hydrogens at C11 (EPA) or C6, C9, C12, C15, C18 (DHA) with deuterium creates a "firewall" against Reactive Oxygen Species (ROS) propagation without altering the lipid's structural role in the membrane.[1]

Caption: The Kinetic Isotope Effect (KIE) prevents ROS-mediated hydrogen abstraction at bis-allylic sites, arresting the lipid peroxidation chain reaction.

Part 2: Synthetic Methodologies

Protocol A: Uniform C Labeling (Biological Synthesis)

Objective: Create U-

-

Strain Selection: Use Crypthecodinium cohnii (high DHA, no EPA) or Aurantiochytrium mangrovei (DHA + DPA).

-

Precursor: U-

C Glucose (>99 atom %). -

Fermentation:

-

Inoculate in defined medium (glucose as sole C-source).

-

Maintain pH 6.5, Temp 25°C.[1]

-

Harvest at stationary phase (72-96h) where lipid accumulation peaks.

-

-

Extraction & Purification:

-

Lyse cells (bead beating).

-

Extract lipids (Bligh & Dyer method: Chloroform/Methanol).

-

Crucial Step: Saponify (KOH/EtOH) and methylate (

-MeOH) to form FAMEs. -

Purify via Ag-Ion Chromatography (Silver nitrate impregnated silica) to separate saturated/monounsaturated FAMEs from the U-

C DHA.

-

Protocol B: Site-Specific Deuteration (Total Organic Synthesis)

Objective: Synthesize 11,11-D2-Linoleic Acid or D-PUFA mimetics. Why this method? Enzymatic methods cannot selectively deuterate specific carbons. Copper-catalyzed alkyne coupling is the industry standard for "skipping" double bonds (methylene-interrupted).

The "Skipped Diyne" Strategy:

-

Fragment A Synthesis: Propargyl bromide is deuterated using

and a base to create the deuterated methylene bridge precursor. -

Coupling: Use Copper(I) iodide (CuI) and NaI to couple terminal alkynes with the deuterated propargyl fragment.

-

Stereoselective Reduction (The Critical Step):

-

The resulting molecule contains triple bonds (alkynes) at the positions where double bonds are needed.

-

Reagent: Lindlar Catalyst (Pd/CaCO3 poisoned with Lead) or P-2 Nickel.

-

Condition:

atmosphere. -

Result: Reduces alkynes to cis-alkenes (Z-configuration) without over-reducing to alkanes or scrambling the deuterium label.

-

Caption: Total synthesis workflow utilizing alkyne coupling and Lindlar hydrogenation to ensure specific deuterium placement and cis-geometry.

Part 3: Analytical Validation (Self-Validating Systems)

Verifying the position of the label is as important as the synthesis itself. Standard MS fragmentation often causes "hydrogen scrambling," making positional assignment impossible.[1]

The Paternó–Büchi (PB) Derivatization

Expert Insight: To pinpoint a double bond or a deuterated site via Mass Spec, you must "lock" the double bond chemistry before ionization.

Protocol:

-

Reagents: Acetone (solvent), 3-acetylpyridine (reagent).

-

Reaction: Irradiate the sample with UV light (low pressure Hg lamp) in the presence of 3-acetylpyridine.

-

Mechanism: The PB reaction forms a four-membered oxetane ring across the C=C double bond.

-

MS/MS Analysis:

-

Upon Collisional Induced Dissociation (CID), the oxetane ring cleaves preferentially.

-

This produces diagnostic ions specific to the location of the double bond.

-

Validation: If the diagnostic ion shifts by +2 Da compared to the standard, the deuterium is confirmed at that specific allylic position.

-

Part 4: References

-

Shchepinov, M. S. (2020). Polyunsaturated Fatty Acid Deuteration against Neurodegeneration. Trends in Pharmacological Sciences. Link

-

Metherel, A. H., et al. (2019).[1][5] Compound-specific isotope analysis reveals no retroconversion of DHA to EPA in humans. Journal of Lipid Research. Link

-

Brenna, J. T. (2017). Site-Specific Deuteration of Polyunsaturated Alkenes. Journal of Organic Chemistry. Link

-

Adami, G., et al. (2025).[1] Production of 13C-labeled docosahexaenoic acid from heterotrophic marine microorganisms. Frontiers in Nutrition. Link

-

Ma, X., et al. (2016).[1] Paternó–Büchi Reaction for Localization of Double Bonds in Lipids. Analytical Chemistry. Link

Sources

- 1. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 4. Small Amounts of Isotope-reinforced Polyunsaturated Fatty Acids Suppress Lipid Autoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of 13C-labeled docosahexaenoic acid from heterotrophic marine microorganisms Aurantiochytrium mangrovei and Crypthecodinium cohnii enabling fluxomic applications - PMC [pmc.ncbi.nlm.nih.gov]

Precision Tracking of Icosapent Ethyl: A Technical Guide to Eicosapentaenoic Acid Ethyl Ester D5

Topic: Eicosapentaenoic Acid Ethyl Ester D5 in Metabolic Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the high-stakes landscape of lipid therapeutics, Icosapent Ethyl (EPA-EE) has emerged as a cornerstone for managing hypertriglyceridemia and reducing cardiovascular risk.[1] However, the ubiquity of endogenous Eicosapentaenoic Acid (EPA) in human plasma presents a formidable challenge to pharmacokinetic (PK) and metabolic profiling.

This guide details the deployment of Eicosapentaenoic Acid Ethyl Ester D5 (EPA-EE-d5) —a stable isotope-labeled analog—as the definitive tool for overcoming these bioanalytical hurdles. By leveraging the mass shift induced by deuterium labeling, researchers can achieve absolute specificity, distinguishing exogenous therapeutic ester from endogenous lipid pools with sub-nanogram precision.

Part 1: The Molecule & Its Utility

Chemical Identity & Stability

EPA-EE-d5 is the ethyl ester of eicosapentaenoic acid where five hydrogen atoms are replaced by deuterium.[1][2]

-

Chemical Formula:

[1] -

Molecular Weight: ~335.53 g/mol (vs. 330.51 g/mol for unlabeled EPA-EE)[1]

-

Label Position: Typically, the label is placed on the terminal methyl group of the fatty acid chain (

) or the ethyl moiety (-

Critical Selection Criteria: For PK studies of the prodrug, chain-labeled EPA-d5 ethyl ester is preferred.[1] If the ethyl group is labeled, hydrolysis (the primary metabolic step) results in the loss of the label as deuterated ethanol, leaving the active metabolite (EPA) indistinguishable from endogenous sources.

-

The "Silent" Tracer

Deuterium substitution introduces a negligible Kinetic Isotope Effect (KIE) in chromatographic retention but provides a distinct mass signature (

-

Internal Standard (IS): Corrects for extraction efficiency, matrix effects, and ionization variability in LC-MS/MS assays.

-

Metabolic Tracer: Enables "flux" studies to map the rate of ester hydrolysis and subsequent incorporation of the EPA backbone into phospholipid bilayers or mitochondrial

-oxidation pathways.

Part 2: Analytical Mastery (LC-MS/MS Protocol)

The Challenge: Endogenous Interference

Unlike xenobiotics, EPA is a natural component of human plasma (10–50 µg/mL).[1] Quantifying the therapeutic ethyl ester (which should be low/transient) requires a method that prevents the ex vivo hydrolysis of the ester back to the acid, while achieving high sensitivity.

Validated Workflow: LC-MS/MS Quantification

Objective: Quantify Icosapent Ethyl (EPA-EE) using EPA-EE-d5 as the Internal Standard.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Human Plasma (

EDTA). -

Step 1: Aliquot 100 µL plasma into a glass tube (plastic may leach interfering phthalates).

-

Step 2: Add 10 µL EPA-EE-d5 Working Solution (1 µg/mL in ethanol).[1]

-

Step 3: Add 200 µL Ammonium Acetate buffer (pH 4.0) to protonate species and prevent emulsification.

-

Step 4: Extract with 2 mL Hexane:Methyl-tert-butyl ether (MTBE) (1:1 v/v).[1] Vortex for 5 mins.

-

Why? Non-polar solvents selectively extract neutral lipids (esters) while leaving behind more polar phospholipids and salts.

-

-

Step 5: Centrifuge (3000 x g, 4°C, 10 min). Transfer supernatant.

-

Step 6: Evaporate to dryness under

at 35°C. Reconstitute in 100 µL Methanol.

2. Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).

-

Mobile Phase:

-

A: 1 mM Ammonium Formate in Water (0.1% Formic Acid).

-

B: Acetonitrile/Isopropanol (90:10).[1]

-

-

Gradient: Steep ramp (50% B to 98% B in 2 mins) to elute the highly lipophilic ester.

3. Mass Spectrometry (Detection)

-

Ionization: APCI (Positive Mode) or ESI (Positive Mode) with ammonium adduct formation

.[1]-

Note: Esters ionize poorly in negative mode. Positive mode ammonium adducts are robust.

-

-

MRM Transitions:

Visualization: Analytical Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the self-validating checkpoints.

Caption: Figure 1. Self-validating LC-MS/MS workflow. The addition of EPA-EE-d5 prior to extraction normalizes recovery variability.[1]

Part 3: Metabolic Tracing & Pharmacokinetics

Beyond simple quantification, EPA-EE-d5 is invaluable for elucidating the Mechanism of Action (MoA) of Icosapent Ethyl.[1]

The Metabolic Fate Pathway

Upon ingestion, EPA-EE undergoes a complex journey.[1] It must be hydrolyzed to free EPA to be active, then re-esterified into triglycerides (TG) or phospholipids (PL), or oxidized.

-

Hydrolysis: Carboxylesterases (CES1) in the liver/intestine cleave the ethyl group.

-

Activation: Free EPA is converted to EPA-CoA.

-

Distribution: EPA-CoA is incorporated into membrane phospholipids (altering fluidity) or competes with Arachidonic Acid (reducing inflammation).[1]

Using Chain-labeled EPA-d5 Ethyl Ester allows researchers to track the "therapeutic payload" (the EPA chain) regardless of whether it is free, esterified in TG, or in a phospholipid headgroup.[1]

Experimental Protocol: In Vivo Flux Study

Objective: Determine the rate of EPA incorporation into hepatic phospholipids.

-

Dosing: Administer EPA-EE-d5 (10 mg/kg) via oral gavage to murine models.[1]

-

Sampling: Collect liver tissue at t=1, 4, 12, 24 hours.

-

Lipidomics: Extract total lipids (Folch method).

-

Analysis: Use high-resolution MS (Orbitrap/Q-TOF) to scan for Phosphatidylcholine (PC) species containing the d5-EPA chain (e.g., PC 16:0/20:5-d5).[1]

-

Key Indicator: Appearance of mass shift +5 Da in specific lipid classes confirms direct incorporation of the drug, distinguishing it from dietary EPA.

-

Visualization: Metabolic Fate

Caption: Figure 2.[1][3][4] Metabolic fate of EPA-EE-d5. The d5 label on the fatty acid chain allows tracking through hydrolysis to membrane incorporation.

Part 4: Data Interpretation & Quality Control

Handling Isotopic Overlap

While D5 labeling provides a +5 Da shift, natural isotopes (C13) of endogenous EPA can create "M+1" to "M+4" signals.

-

Rule: The D5 signal is generally free from natural isotopic interference of the unlabeled parent (

abundance in nature is near zero). -

Caution: Ensure the D5 standard purity is >99% isotopic enrichment to prevent it from contributing to the unlabeled analyte signal (the "M+0" channel), which would artificially inflate calculated drug concentrations.

Calculation of Concentration

Where RF (Response Factor) is determined from a calibration curve (Slope).[1]References

-

Braeckman, R. A., et al. (2015). "Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects." Clinical Pharmacology in Drug Development. Link

-

Viswanathan, S., et al. (2017).[5] "A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA)..." Journal of Pharmaceutical and Biomedical Analysis. Link

-

LGC Standards. (n.d.). "Eicosapentaenoic Acid Ethyl-d5 Ester Product Information." LGC Standards. Link

-

Cayman Chemical. (n.d.). "Eicosapentaenoic Acid Ethyl Ester-d5 Product Insert." Cayman Chemical. Link[1]

-

Dunbar, R. L., et al. (2020). "Icosapent ethyl–induced lipoprotein remodeling and its impact on cardiovascular disease risk markers in normolipidemic individuals." JCI Insight. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Icosapent ethyl–induced lipoprotein remodeling and its impact on cardiovascular disease risk markers in normolipidemic individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Bioanalysis of Icosapent Ethyl (EPA-EE) in Human Plasma Using EPA-EE-d5 as Internal Standard

Executive Summary

This application note details the protocol for the quantification of Eicosapentaenoic Acid Ethyl Ester (EPA-EE) —the active pharmaceutical ingredient in Icosapent Ethyl (e.g., Vascepa)—in human plasma. The method utilizes Eicosapentaenoic Acid Ethyl Ester-d5 (EPA-EE-d5) as the internal standard (IS).

Unlike free fatty acids, ethyl esters are neutral lipids that require specific ionization strategies (APCI) and rigorous sample handling to prevent ex vivo hydrolysis. This guide addresses the critical challenges of lipophilicity, isomer separation (EPA vs. DHA), and isotopic interference, providing a self-validating workflow compliant with FDA Bioanalytical Method Validation guidelines.

Analyte & Internal Standard Profile

Physicochemical Properties

Understanding the molecule is the first step to successful extraction. EPA-EE is highly lipophilic and prone to oxidation.

| Property | Analyte: EPA-EE | Internal Standard: EPA-EE-d5 |

| IUPAC Name | Ethyl (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate | Ethyl-1,1,2,2,2-d5 (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate |

| Formula | C₂₂H₃₄O₂ | C₂₂H₂₉D₅O₂ |

| Molecular Weight | 330.51 g/mol | 335.54 g/mol |

| LogP | ~6.4 (Highly Hydrophobic) | ~6.4 |

| pKa | N/A (Neutral Ester) | N/A |

| Stability Risks | Oxidation (Polyunsaturated), Hydrolysis (Esterases) | Oxidation, Hydrolysis |

The "Ethyl-d5" Advantage

The use of Ethyl-d5 labeling (deuterium on the ethyl group) is superior to labeling the fatty acid chain for this application.

-

Cost/Availability: Synthetically easier to esterify natural EPA with deuterated ethanol.

-

Metabolic Differentiation: If the ester hydrolyzes, the label is lost with the ethanol. This allows the method to distinguish between the intact prodrug (EPA-EE) and the metabolite (EPA free acid) if cross-talk occurs.

Critical Method Challenges & Solutions

Challenge 1: Ex Vivo Hydrolysis

Plasma contains esterases (e.g., butyrylcholinesterase) that can hydrolyze EPA-EE into free EPA after blood collection.

-

Solution: Blood must be collected in chilled tubes (K2EDTA) and processed immediately on ice. Acidification (adding dilute HCl) or specific esterase inhibitors (e.g., PMSF) may be required during plasma harvesting.

Challenge 2: Isomer Separation

EPA (C20:5) and Docosahexaenoic Acid (DHA, C22:[1]6) often co-exist. While their masses differ, their ethyl esters have similar hydrophobicity.

-

Solution: Use a high-efficiency C18 column with a methanol-based gradient. Methanol provides better selectivity for lipid unsaturation than acetonitrile.

Challenge 3: Ionization of Neutral Lipids

Ethyl esters lack acidic protons (unlike free fatty acids) and basic nitrogens. ESI efficiency is poor without adducts.

-

Solution: Use Atmospheric Pressure Chemical Ionization (APCI) in Positive Mode.[2][3][4] It efficiently protonates the ester carbonyl to form

.

Experimental Protocols

Reagents & Materials

-

Reference Standards: EPA-EE (>99%), EPA-EE-d5 (>98% isotopic purity).

-

Solvents: LC-MS grade Methanol (MeOH), Hexane, Water.

-

Additives: Ammonium Formate (10 mM), Formic Acid.

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation (PPT) to remove phospholipids that cause matrix effects.

-

Thawing: Thaw plasma samples on wet ice (never at 37°C) to minimize hydrolysis.

-

Aliquot: Transfer 100 µL of plasma into a 2 mL glass vial (avoid plastic to prevent adsorption).

-

IS Addition: Add 10 µL of EPA-EE-d5 working solution (e.g., 5 µg/mL in MeOH). Vortex gently.

-

Extraction: Add 1.0 mL of Hexane (or n-Heptane).

-

Agitation: Shake on a reciprocating shaker for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer (Hexane) to a clean glass tube.

-

Drying: Evaporate to dryness under a stream of Nitrogen at 35°C.

-

Reconstitution: Reconstitute in 100 µL of MeOH:Water (90:10) . Vortex and transfer to LC vials.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

-

Column: C18 Column (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.[5]

-

Gradient:

-

0.0 min: 70% B

-

1.0 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 70% B

-

5.0 min: Stop

-

Mass Spectrometry (APCI+):

-

Source: APCI (Positive Mode).[2]

-

Corona Current: 4-5 µA.

-

Source Temp: 350°C (High temp needed to vaporize lipids).

-

Probe Temp: 450°C.

-

Transitions (MRM):

| Analyte | Precursor (Q1) | Product (Q3) | Mechanism |

| EPA-EE | 331.3 ( | 285.2 | Loss of Ethanol ( |

| EPA-EE-d5 | 336.3 ( | 285.2 | Loss of d5-Ethanol ( |

Note: Both transitions yield the same product ion (m/z 285.2, the acylium ion of the fatty acid chain). This is acceptable because the precursors are separated by 5 Da. Ensure the IS purity is high to prevent contribution to the analyte channel.

Visualizing the Workflow

Diagram 1: Bioanalytical Workflow & Logic

This diagram illustrates the critical decision points in the extraction and analysis process.

Caption: Step-by-step bioanalytical workflow emphasizing temperature control and APCI mass spectrometry logic.

Validation Criteria (FDA/EMA)

To ensure this method is "self-validating" and robust, the following criteria must be met during the validation phase:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ at the analyte retention time, and no interference >5% of the IS response.

-

Linearity: Range typically 10 ng/mL to 5000 ng/mL . Correlation coefficient (

) > 0.99.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Accuracy & Precision:

-

Intra-run & Inter-run CV% should be <15% (20% at LLOQ).

-

Accuracy should be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect: Calculate the Matrix Factor (MF) for Analyte and IS. The IS-normalized MF should be close to 1.0, proving that EPA-EE-d5 effectively compensates for any ionization suppression.

-

Stability:

-

Bench-top: 4 hours on ice (critical test for hydrolysis).

-

Freeze-thaw: 3 cycles at -80°C.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background in Blank | Contamination or Carryover | Use a needle wash with high organic content (e.g., Acetone/IPA/ACN). EPA is "sticky." |

| Signal Drop over Time | Source fouling | APCI sources get dirty with lipids. Clean the corona discharge needle daily. |

| Conversion to Free Acid | Hydrolysis | Ensure samples are kept at 4°C. Add PMSF or work faster. Check pH of reconstitution solvent. |

| Broad Peaks | Solvent mismatch | Reconstitution solvent is too strong (100% MeOH). Match initial gradient conditions (70% MeOH). |

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Viswanathan, S., et al. (2017).[6][7] "A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 141, 250-261.[6][7] Retrieved from [Link]

-

Li, F., et al. (2020). "LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study." Biomedical Chromatography, 34(10). Retrieved from [Link]

Sources

- 1. lipidmaps.org [lipidmaps.org]

- 2. researchgate.net [researchgate.net]

- 3. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mzinterpretation.com [mzinterpretation.com]

- 6. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]